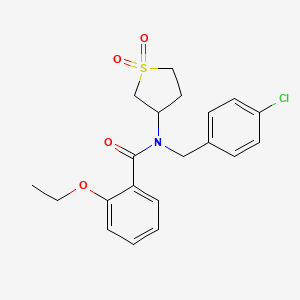![molecular formula C22H16Cl2N4O3S B12132525 N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide](/img/structure/B12132525.png)
N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(3-アセチルフェニル)アミノ]キノキサリン-2-イル}-2,5-ジクロロベンゼンスルホンアミドは、キノキサリン誘導体のクラスに属する複雑な有機化合物です。 キノキサリンは、窒素を含む複素環式化合物であり、その多様な薬理学的活性と工業的用途で知られています 。この化合物は、キノキサリンコア、アセチルフェニル基、およびジクロロベンゼンスルホンアミド部分を含むその独特の構造によって特徴付けられます。
準備方法
合成経路および反応条件
N-{3-[(3-アセチルフェニル)アミノ]キノキサリン-2-イル}-2,5-ジクロロベンゼンスルホンアミドの合成は、通常、キノキサリンコアの形成から始まる複数のステップを伴います。 一般的な方法の1つは、o-フェニレンジアミンと1,2-ジカルボニル化合物を縮合させてキノキサリン環を形成することです
工業生産方法
この化合物の工業生産には、高い収率と純度を実現するために反応条件を最適化することが含まれる場合があります。これには、温度、反応時間、および反応を促進するための触媒の使用を制御することが含まれます。 環境に優しい溶媒や試薬の使用などのグリーンケミストリーの原則も、環境への影響を最小限に抑えるために採用される場合があります .
化学反応の分析
反応の種類
N-{3-[(3-アセチルフェニル)アミノ]キノキサリン-2-イル}-2,5-ジクロロベンゼンスルホンアミドは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、キノキサリンN-オキシドを形成するために酸化される可能性があります。
還元: 還元反応は、ジヒドロキノキサリンの形成につながる可能性があります。
置換: この化合物は、特にジクロロベンゼンスルホンアミド部分で、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、酸化はキノキサリンN-オキシドを生み出し、一方、還元はジヒドロキノキサリンを生み出す可能性があります .
科学研究の応用
N-{3-[(3-アセチルフェニル)アミノ]キノキサリン-2-イル}-2,5-ジクロロベンゼンスルホンアミドは、広範囲の科学研究の応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗癌性など、さまざまな生物学的活性を示します。
医学: 特に抗生物質や抗癌剤として、創薬における潜在的な用途について調査されています。
科学的研究の応用
N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an antibiotic and anticancer agent.
作用機序
N-{3-[(3-アセチルフェニル)アミノ]キノキサリン-2-イル}-2,5-ジクロロベンゼンスルホンアミドの作用機序は、特定の分子標的や経路との相互作用を伴います。キノキサリンコアは、DNAやタンパク質と相互作用することが知られており、さまざまな生物学的プロセスの阻害につながります。 アセチルフェニル基は、化合物の細胞膜への透過性を高め、一方、ジクロロベンゼンスルホンアミド部分は、その全体的な安定性と反応性に貢献します .
類似の化合物との比較
類似の化合物
オラキンドックス: 抗生物質として使用されるキノキサリン誘導体。
エキノマイシン: 抗癌作用を持つキノキサリン系抗生物質。
アチノレウチン: 抗菌活性を持つ別のキノキサリン誘導体。
レボマイシン: キノキサリン系抗生物質。
カルバドックス: 獣医学で使用されるキノキサリン系抗生物質.
独自性
さまざまな化学反応を起こす能力と、さまざまな条件下での安定性により、研究や工業的用途にとって貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Olaquindox: A quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Atinoleutin: Another quinoxaline derivative with antimicrobial activity.
Levomycin: A quinoxaline-based antibiotic.
Carbadox: A quinoxaline antibiotic used in veterinary medicine.
Uniqueness
Its ability to undergo various chemical reactions and its stability under different conditions make it a valuable compound for research and industrial applications .
特性
分子式 |
C22H16Cl2N4O3S |
|---|---|
分子量 |
487.4 g/mol |
IUPAC名 |
N-[3-(3-acetylanilino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C22H16Cl2N4O3S/c1-13(29)14-5-4-6-16(11-14)25-21-22(27-19-8-3-2-7-18(19)26-21)28-32(30,31)20-12-15(23)9-10-17(20)24/h2-12H,1H3,(H,25,26)(H,27,28) |
InChIキー |
PAIPIJSFPDYLHM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methoxyphenyl)carbonyl]-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12132442.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B12132453.png)


![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12132457.png)
![N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide](/img/structure/B12132464.png)
![2-(ethylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132470.png)

![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12132484.png)



![4-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132512.png)
![6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12132520.png)
